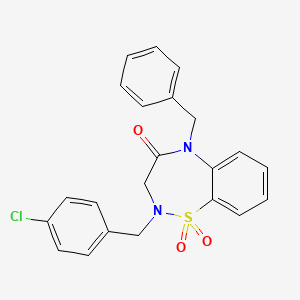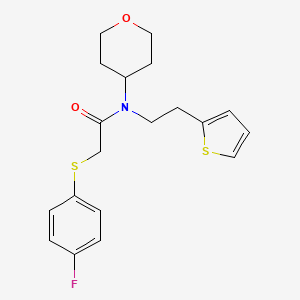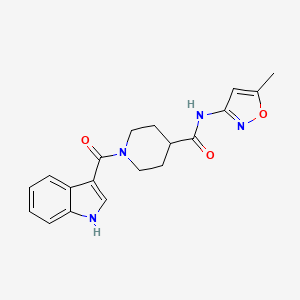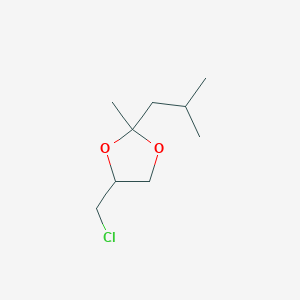
3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is a chemical compound with the empirical formula C13H19BO3 . It is a boronic acid ester, which is a class of compounds widely used in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2cccc(CO)c2 . The InChI key for this compound is ZEWWJJQAFTXUIS-UHFFFAOYSA-N . Chemical Reactions Analysis
Boronic acid esters, including this compound, are susceptible to hydrolysis . They are also used in various chemical reactions, such as the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is between 42-46 °C . The molecular weight of the compound is 234.10 g/mol .Wissenschaftliche Forschungsanwendungen
- Intermediate Synthesis : 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester serves as an intermediate in organic synthesis. Researchers use it to construct more complex molecules, especially in the development of pharmaceuticals and agrochemicals .
- Drug Design : Medicinal chemists explore its potential as a building block for designing new drugs. The boronic acid moiety can form reversible covalent bonds with specific biological targets, making it valuable in drug discovery .
- Suzuki-Miyaura Cross-Coupling : This compound participates in Suzuki-Miyaura reactions, where it couples with aryl or vinyl halides. These reactions are essential for creating carbon-carbon bonds, enabling the synthesis of diverse organic compounds .
- Borylation Reactions : Researchers use this compound as a boron source in borylation reactions. These transformations are crucial for constructing complex molecules in organic chemistry .
- Functional Materials : Scientists investigate its incorporation into polymers and materials. The boronic acid group can impart specific properties, such as responsiveness to changes in pH or glucose concentration. These materials find applications in sensors, drug delivery, and smart coatings .
- Sensors and Detection : Researchers explore its use in developing chemical sensors. The reversible binding of boronic acids to diols (such as sugars) allows for selective detection and quantification. For instance, glucose sensors based on this principle have been studied .
- Host-Guest Interactions : The boronic acid moiety in this compound can form host-guest complexes with certain molecules. Researchers investigate its potential in molecular recognition, self-assembly, and supramolecular chemistry .
- Radiotherapy : Although not as common, some studies explore boron-containing compounds for BNCT. In this therapy, boron atoms selectively accumulate in tumor cells, and when exposed to thermal neutrons, they release high-energy particles that damage cancer cells. While this compound is not a primary candidate, its boron content could be relevant in this context .
Organic Synthesis and Medicinal Chemistry
Catalysis and Cross-Coupling Reactions
Materials Science and Polymer Chemistry
Analytical Chemistry
Supramolecular Chemistry
Boron Neutron Capture Therapy (BNCT)
Safety and Hazards
While specific safety data for 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is not available, general precautions for handling boronic acid esters include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMSQZHEQIAFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)
![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611873.png)

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/no-structure.png)
![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)